N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride
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Overview
Description
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is a synthetic organic compound that belongs to the class of cinnamamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Methoxylation: Introduction of the methoxy group at the 5-position of the benzo[d]thiazole ring.
Formation of the cinnamamide moiety: This involves the reaction of cinnamic acid or its derivatives with the benzo[d]thiazole intermediate.
Introduction of the morpholinoethyl group: This step involves the reaction of the intermediate with 2-chloroethylmorpholine.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Gene expression: The compound may influence gene expression, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)cinnamamide hydrochloride
- N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-pyrrolidinoethyl)cinnamamide hydrochloride
Uniqueness
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is unique due to the presence of the morpholinoethyl group, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness can be reflected in its binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
(E)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S.ClH/c1-28-19-8-9-21-20(17-19)24-23(30-21)26(12-11-25-13-15-29-16-14-25)22(27)10-7-18-5-3-2-4-6-18;/h2-10,17H,11-16H2,1H3;1H/b10-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQCYHQXWYIUPK-HCUGZAAXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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